molecular formula C56H40Cl2N20O26S8 B12746823 3,3'-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid CAS No. 56548-81-3

3,3'-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid

Cat. No.: B12746823
CAS No.: 56548-81-3
M. Wt: 1736.5 g/mol
InChI Key: GOAZAAHFBGSCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used in the textile industry as a dye due to its ability to produce bright and stable colors. The compound is characterized by its intricate molecular structure, which includes multiple azo groups, triazine rings, and sulfonic acid groups .

Preparation Methods

The synthesis of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves several steps:

Chemical Reactions Analysis

3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound in studies of azo dye chemistry and triazine-based reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

    Medicine: Research is conducted to explore its potential use in medical diagnostics and treatments, particularly in the development of colorimetric assays.

    Industry: It is widely used in the textile industry for dyeing fabrics, providing bright and stable colors.

Mechanism of Action

The mechanism of action of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the triazine rings provide structural stability. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Similar compounds include other azo dyes and triazine-based compounds:

    3,3’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound has a similar structure but with a different substitution pattern on the phenylene ring.

    3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((3-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound differs in the position of the sulfonic acid groups on the aromatic rings.

    Other Azo Dyes: Compounds such as methyl orange and Congo red share the azo group but differ in their overall structure and applications.

Properties

CAS No.

56548-81-3

Molecular Formula

C56H40Cl2N20O26S8

Molecular Weight

1736.5 g/mol

IUPAC Name

5-amino-3-[[5-[[4-[3-[[4-[3-[[8-amino-1-hydroxy-3,6-disulfo-7-[(4-sulfophenyl)diazenyl]naphthalen-2-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C56H40Cl2N20O26S8/c57-51-65-53(69-55(67-51)63-29-8-14-35(107(87,88)89)33(21-29)73-77-47-39(111(99,100)101)18-23-16-37(109(93,94)95)45(43(59)41(23)49(47)79)75-71-25-4-10-31(11-5-25)105(81,82)83)61-27-2-1-3-28(20-27)62-54-66-52(58)68-56(70-54)64-30-9-15-36(108(90,91)92)34(22-30)74-78-48-40(112(102,103)104)19-24-17-38(110(96,97)98)46(44(60)42(24)50(48)80)76-72-26-6-12-32(13-7-26)106(84,85)86/h1-22,79-80H,59-60H2,(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H2,61,63,65,67,69)(H2,62,64,66,68,70)

InChI Key

GOAZAAHFBGSCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N=NC6=CC=C(C=C6)S(=O)(=O)O)N)O)NC7=NC(=NC(=N7)Cl)NC8=CC(=C(C=C8)S(=O)(=O)O)N=NC9=C(C1=C(C(=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)N=NC1=CC=C(C=C1)S(=O)(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.